Antiviral agent 43

Influenza A virus H5N1 Antiviral potency

Researchers targeting influenza A entry mechanisms often face a gap between in vitro potency and in vivo translatability. Antiviral agent 43 (compound 16) resolves this as a fast-acting, orally bioavailable acylated 4-aminopiperidine that directly binds hemagglutinin (HA) to block viral entry at nanomolar concentrations. • EC50 72 nM (H1N1 PR8) & 240 nM (H5N1 VH04) in replication assays; validated synergy with oseltamivir against resistant strains. • Oral bioavailability demonstrated in murine models; supplied with full analytical characterization. • Ready-to-use for SAR benchmark studies, PK/PD profiling, and preclinical combination regimen design.

Molecular Formula C17H22ClF3N2O
Molecular Weight 362.8 g/mol
Cat. No. B10820467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 43
Molecular FormulaC17H22ClF3N2O
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl
InChIInChI=1S/C17H22ClF3N2O/c1-16(2,3)23-8-6-12(7-9-23)22-15(24)13-5-4-11(10-14(13)18)17(19,20)21/h4-5,10,12H,6-9H2,1-3H3,(H,22,24)
InChIKeySLXIKWBDOABMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 43: A Potent, Orally Active Influenza A Entry Inhibitor (CAS 2739990-96-4)


Antiviral agent 43, also designated as compound 16 in the primary research literature, is a synthetic small molecule belonging to the acylated 4-aminopiperidine class [1]. Its chemical structure (C17H22ClF3N2O, MW 362.82) incorporates an N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide core . This compound is distinguished by its mechanism of action as a fast-acting entry inhibitor of influenza A viruses (IAVs), specifically targeting the viral hemagglutinin (HA) protein to block the initial stages of viral infection [1]. It is recognized as an orally bioavailable research tool for studying IAV entry and for developing novel anti-influenza therapeutic strategies [1].

Antiviral Agent 43: Differentiated Procurement Rationale vs. In-Class Entry Inhibitors


Direct substitution of Antiviral agent 43 with other influenza A virus entry inhibitors or broad-spectrum antivirals is scientifically unjustified due to its unique dual profile as a potent, orally active HA-targeted inhibitor with demonstrated synergistic activity [1]. Unlike many compounds which may target later stages of the viral lifecycle (e.g., neuraminidase or polymerase) or are limited to in vitro activity, Antiviral agent 43 combines nanomolar potency with oral bioavailability and a mechanism that provides a high barrier to resistance when used in combination [1]. The quantitative evidence below highlights specific points of differentiation, including its nanomolar EC50 against multiple IAV strains and its capacity for synergistic viral suppression with oseltamivir [1].

Antiviral Agent 43: Quantified Differentiation Metrics vs. In-Class Comparators


Nanomolar Antiviral Potency Against Influenza A Strain VH04-H5N1 (H5N1)

Antiviral agent 43 demonstrates potent, nanomolar inhibition of influenza A virus replication against the highly pathogenic avian influenza strain VH04-H5N1 [1]. This level of potency is comparable to, and in some cases superior to, other entry inhibitors in the research pipeline and establishes a clear quantitative baseline for its use in H5N1-focused research [1].

Influenza A virus H5N1 Antiviral potency

Enhanced Nanomolar Potency Against Influenza A Strain PR8-H1N1 (H1N1)

Against the widely used laboratory-adapted strain A/Puerto Rico/8/1934 (PR8-H1N1), Antiviral agent 43 exhibits an EC50 of 72 nM, which is approximately 3.3-fold lower than its EC50 against the H5N1 strain, demonstrating improved potency against this H1N1 subtype [1].

Influenza A virus H1N1 Antiviral potency

Synergistic Antiviral Activity with Oseltamivir In Vitro

Combining Antiviral agent 43 with the FDA-approved neuraminidase inhibitor oseltamivir results in significant synergistic antiviral activity in vitro, as reported in the primary literature [1]. This combination effect is critical for research into mitigating drug resistance and enhancing therapeutic efficacy against influenza A viruses, including oseltamivir-resistant strains bearing the H274Y mutation [1].

Drug synergy Combination therapy Oseltamivir

Target Engagement and Mode of Action: Hemagglutinin Inhibition

Docking studies presented in the primary publication suggest that Antiviral agent 43 and its analogs bind to the viral hemagglutinin (HA) protein on H5N1, thereby blocking viral entry into host cells [1]. This mechanism is distinct from that of neuraminidase inhibitors (e.g., oseltamivir) or polymerase inhibitors (e.g., baloxavir, favipiravir), making it a valuable tool for probing the earliest stages of the influenza virus lifecycle and for developing orthogonal antiviral strategies.

Mechanism of action Hemagglutinin Viral entry

High Oral Bioavailability Claim and Chemical Stability

Antiviral agent 43 is specifically described in the primary literature as 'orally bioavailable' [1]. While detailed pharmacokinetic parameters (e.g., %F, Cmax, t1/2) are not fully disclosed in the public domain, this characterization indicates that the compound possesses favorable absorption and metabolic stability properties, making it suitable for oral administration in in vivo animal models. Its structural features, including the tert-butyl and trifluoromethyl groups, are known to contribute to metabolic stability .

Oral bioavailability Pharmacokinetics Drug-like properties

Activity Against Oseltamivir-Resistant Influenza A (H274Y Mutation)

Antiviral agent 43 maintains its antiviral efficacy against an influenza A virus strain carrying the H274Y mutation, the most common mutation conferring resistance to oseltamivir [1]. This activity is consistent with its distinct mechanism of action (targeting HA rather than neuraminidase) and underscores its value as a tool for studying and combating drug-resistant viral strains.

Drug resistance H274Y mutation Oseltamivir resistance

Antiviral Agent 43: Evidence-Backed Research and Preclinical Application Scenarios


In Vitro Probing of Influenza A Virus Entry and Hemagglutinin Function

Utilize Antiviral agent 43 as a highly potent and selective chemical probe to dissect the HA-mediated entry mechanism of diverse influenza A virus strains (including H1N1 and H5N1) in cell-based assays. Its well-defined nanomolar EC50 values (72-240 nM) allow for precise dose-response studies of viral entry inhibition [1].

Preclinical Combination Therapy Studies with Neuraminidase Inhibitors

Leverage the demonstrated in vitro synergy with oseltamivir [1] to design and execute preclinical studies evaluating combination regimens. This application is particularly relevant for models using oseltamivir-resistant strains, where the combination of an HA inhibitor with a neuraminidase inhibitor may overcome resistance [1].

In Vivo Oral Dosing Studies in Murine Models of Influenza Infection

Employ Antiviral agent 43 in mouse models of influenza A virus infection to assess in vivo efficacy via oral gavage. Its stated oral bioavailability [1] facilitates convenient and translationally relevant dosing regimens for studying pharmacokinetic/pharmacodynamic (PK/PD) relationships and therapeutic outcomes.

Structure-Activity Relationship (SAR) and Lead Optimization Research

Use Antiviral agent 43 as a benchmark reference standard for medicinal chemistry campaigns aimed at optimizing next-generation HA inhibitors. Its established core scaffold (acylated 4-aminopiperidine) and robust activity profile [1] provide a solid foundation for SAR studies and the development of analogs with improved properties.

Technical Documentation Hub

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